(2,2-difluorocyclobutyl)methanethiol
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Overview
Description
(2,2-difluorocyclobutyl)methanethiol is an organosulfur compound characterized by a cyclobutyl ring substituted with two fluorine atoms and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluorocyclobutyl)methanethiol typically involves the fluorination of cyclobutyl derivatives followed by thiolation. One common method includes the reaction of cyclobutylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclobutylmethanol is then treated with a thiolating agent like hydrogen sulfide or thiourea to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
(2,2-difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-difluorocyclobutyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atoms can influence the compound’s reactivity and stability, enhancing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanethiol: Lacks the fluorine atoms, resulting in different chemical properties.
2-fluorocyclobutylmethanethiol: Contains only one fluorine atom, leading to variations in reactivity and stability.
2,2-dichlorocyclobutylmethanethiol: Substitutes chlorine for fluorine, affecting its chemical behavior.
Uniqueness
(2,2-difluorocyclobutyl)methanethiol is unique due to the presence of two fluorine atoms on the cyclobutyl ring, which significantly alters its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2731008-73-2 |
---|---|
Molecular Formula |
C5H8F2S |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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